dihydrolanosterol

Overview

Description

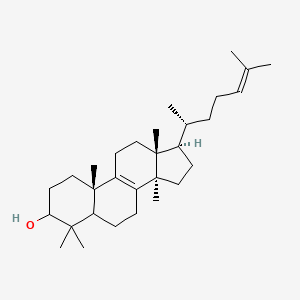

Dihydrolanosterol, also known as 24,25-Dihydrolanosterol or Lanostenol, is a sterol and the C24-25 hydrogenated products of lanosterol . It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . It is a natural sterol used to induce degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) .

Synthesis Analysis

The synthesis of dihydrolanosterol is part of the cholesterol biosynthesis pathway. It is derived from lanosterol and involves the same biochemical reactions and intermediates as the Bloch and Kandutsch–Russell pathways . The favored pathway for cholesterol biosynthesis is the Kandutsch–Russell pathway .Molecular Structure Analysis

Dihydrolanosterol has a molecular formula of C30H52O . It has a molecular weight of 428.73 . The structure of dihydrolanosterol is similar to other sterols, differing mostly by the number of double bonds and substituents on the sterol ring .Chemical Reactions Analysis

Dihydrolanosterol is involved in the 14α-demethylation reaction of human P450 51A1 . This reaction is highly processive, with dissociation rates of P450 51A1-dihydrolanosterol and the 14α-alcohol and 14α-aldehyde complexes being 1 to 2 orders of magnitude less than the forward rates of competing oxidations .Physical And Chemical Properties Analysis

Dihydrolanosterol is a solid substance with a molecular weight of 428.73 and a molecular formula of C30H52O . It should be stored at -20°C .Scientific Research Applications

Dihydrolanosterol, also known as Lanostenol, is a sterol involved in the biosynthesis of cholesterol. Here is a comprehensive analysis of its scientific research applications:

Cholesterol Biosynthesis Research

Dihydrolanosterol is a key intermediate in the post-squalene part of cholesterol synthesis. It is involved in studies that explore the enzymatic steps leading from lanosterol to cholesterol, which are crucial for understanding cholesterol-related disorders .

Cataract Treatment Research

Lanosterol, closely related to dihydrolanosterol, has been studied as a potential drug for cataract treatment due to its ability to reverse protein aggregation in eye lenses .

Cholesterol Metabolism Disorders

Research applications include the detection of accumulated cholesterol intermediates in diseases related to disorders in late cholesterol synthesis, which can lead to severe malformations in human patients .

Sterol Binding and Regulation Studies

Dihydrolanosterol is used in research exploring the binding capacity of various sterols to retinoic acid orphan receptors, which has implications for understanding sterol regulation and function in vivo .

Analytical Method Development

A simplified LC-MS method has been developed for the analysis of sterols like dihydrolanosterol, which can be used in clinical applications for disease-related detection of cholesterol intermediates .

Intracellular Cholesterol Trafficking

Studies on intracellular cholesterol synthesis and transport involve dihydrolanosterol as part of the investigation into the dynamic balance of cholesterol levels within cells .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of Dihydrolanosterol is the enzyme cytochrome P450 sterol 14alpha-demethylase . This enzyme is involved in the demethylation of sterols, a crucial step in the biosynthesis of cholesterol .

Mode of Action

Dihydrolanosterol interacts with its target, cytochrome P450 sterol 14alpha-demethylase, by serving as a substrate for the enzyme . The enzyme catalyzes the demethylation of Dihydrolanosterol, leading to changes in the structure of the sterol molecule .

Biochemical Pathways

Dihydrolanosterol is involved in the Kandutsch–Russell pathway of cholesterol synthesis . It is converted from lanosterol by the enzyme DHCR24, which catalyzes the reduction of the Δ24 bond in lanosterol . This process is a key step in the biosynthesis of cholesterol, a vital component of cellular membranes.

Pharmacokinetics

It is metabolized by enzymes such as cytochrome P450 sterol 14alpha-demethylase , and likely excreted through similar pathways as other sterols.

Result of Action

The molecular effect of Dihydrolanosterol’s action is the production of demethylated sterols, which are intermediates in the biosynthesis of cholesterol . On a cellular level, this contributes to the production of cholesterol, which is essential for maintaining the integrity and fluidity of cellular membranes .

Action Environment

Environmental factors can influence the action of Dihydrolanosterol. For instance, the presence of other sterols and enzymes in the cellular environment can affect the efficiency of Dihydrolanosterol’s conversion into cholesterol . Additionally, factors such as diet and nutrition, which can influence the overall lipid profile of an organism, may also impact the action and efficacy of Dihydrolanosterol .

properties

IUPAC Name |

(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26?,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-IODJPDIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)

![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)